(2-Chloroethoxy)cycloheptane

Description

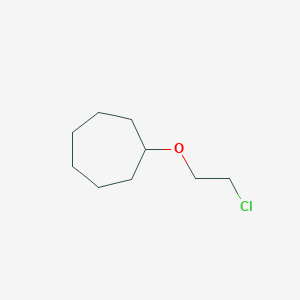

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroethoxycycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYYDIGNLDTVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Chloroethoxy Cycloheptane

Established Synthetic Routes for (2-Chloroethoxy)cycloheptane

Established methods for synthesizing this compound would likely rely on fundamental organic reactions such as alkylation and nucleophilic substitution. These routes are generally characterized by their straightforward nature and the use of readily available starting materials.

One of the most direct conceptual routes to this compound is through the alkylation of a cycloheptane-containing nucleophile. A primary example of this approach is the Williamson ether synthesis, where cycloheptanol (B1583049) is converted into its corresponding alkoxide and subsequently reacted with a suitable 2-chloroethyl electrophile.

The reaction proceeds in two main steps. First, the cycloheptanol is deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium cycloheptoxide. This alkoxide is a potent nucleophile.

Step 1: Formation of Cycloheptoxide

In the second step, the cycloheptoxide attacks an electrophilic 2-chloroethylating agent. While 1-bromo-2-chloroethane (B52838) or 1-iodo-2-chloroethane could be used, an alternative is the use of a protected 2-chloroethanol (B45725) derivative where the hydroxyl group is converted into a better leaving group, such as a tosylate. However, for a direct alkylation, a reagent like 2-chloroethyl tosylate would be effective. A more direct, though potentially less efficient, approach involves the reaction with 1,2-dichloroethane, where careful control of stoichiometry is necessary to favor mono-alkylation.

Step 2: Nucleophilic Attack

Detailed kinetic and spectroscopic analyses of similar alkylation reactions, such as the alkylation of phenol (B47542) with cyclohexanol, have shown that the reaction pathway can be influenced by the presence of intermediates and the nature of the alkylating agent. pnnl.gov For instance, in zeolite-catalyzed alkylations, the dehydration of the alcohol to an alkene can be a competing or even necessary preliminary step before alkylation occurs. pnnl.gov While this specific context involves different substrates, it highlights the importance of reaction conditions in directing the outcome of alkylation reactions.

A summary of potential reagents for this alkylation approach is presented in the table below.

| Cycloheptane (B1346806) Derivative | Alkylating Agent | Base | Typical Solvent |

| Cycloheptanol | 1,2-dichloroethane | NaH | THF, DMF |

| Cycloheptanol | 2-chloroethyl tosylate | NaH | THF, DMF |

| Cycloheptanol | 1-bromo-2-chloroethane | NaH | THF, DMF |

This table presents plausible reagents for the synthesis of this compound via alkylation, based on general principles of the Williamson ether synthesis.

An alternative strategy involves reversing the roles of the nucleophile and electrophile. In this approach, a pre-functionalized cycloheptane bearing a good leaving group is reacted with a nucleophile derived from 2-chloroethanol. A common method to activate an alcohol for nucleophilic substitution is to convert it into a sulfonate ester, such as a tosylate or mesylate. libretexts.org These are excellent leaving groups due to the resonance stabilization of the resulting anion. libretexts.org

The synthesis would begin with the conversion of cycloheptanol to cycloheptyl tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Step 1: Tosylation of Cycloheptanol

The second step is the nucleophilic substitution of the tosylate group by the anion of 2-chloroethanol. 2-Chloroethanol is first deprotonated with a base like sodium hydride to form sodium 2-chloroethoxide. This alkoxide then displaces the tosylate group on the cycloheptyl ring. This reaction typically proceeds via an SN2 mechanism, which involves a backside attack on the electrophilic carbon. ucsd.edu

Step 2: Substitution with 2-Chloroethoxide

The success of this SN2 reaction on a secondary substrate like a cycloheptyl system can be influenced by steric hindrance and competing elimination reactions. kau.edu.sachempedia.info The choice of a non-bulky base and controlling the temperature are crucial to favor substitution over elimination. kau.edu.sa

| Substrate | Leaving Group | Nucleophile | Base for Nucleophile Generation |

| Cycloheptanol | Tosylate (-OTs) | 2-Chloroethanol | NaH |

| Cycloheptanol | Mesylate (-OMs) | 2-Chloroethanol | NaH |

| Cycloheptyl bromide | Bromide (-Br) | 2-Chloroethanol | NaH |

This table outlines key components for the synthesis of this compound via nucleophilic substitution on a functionalized cycloheptane.

A distinct synthetic route starts from cycloheptanone (B156872). Under basic conditions, cycloheptanone can be deprotonated to form an enolate, which can then act as a nucleophile. However, for the synthesis of an ether, this is not a direct pathway. A more plausible approach involving cycloheptanone is its reduction to cycloheptanol, followed by one of the etherification methods described above.

Alternatively, under acidic conditions, cycloheptanone can react with an alcohol to form a hemiacetal and subsequently an acetal. A related, but less common, pathway for ether formation could be envisioned under specific conditions, though it is not a standard method for preparing simple ethers.

A more relevant transformation starting from a ketone would be a reductive etherification. In this two-step, one-pot procedure, cycloheptanone would first react with 2-chloroethanol to form a hemiacetal intermediate. This intermediate would then be reduced in situ, typically with a hydride reducing agent in the presence of a Lewis or Brønsted acid, to yield the desired ether.

Plausible Reductive Etherification Pathway

While no specific literature was found for this exact transformation, the general principle of reductive amination of ketones is a well-established analogy.

Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry offers more sophisticated methods for constructing complex molecules, including those with specific stereochemistry or strained ring systems. These advanced approaches could be applied to the synthesis of this compound and its derivatives.

If this compound or its derivatives were required in an enantiomerically pure form, methods of asymmetric synthesis would be necessary. The development of catalytic asymmetric methods to construct chiral cycloheptane rings is an active area of research. nih.govresearchgate.net These methods often employ chiral catalysts, such as chiral amines or metal complexes, to control the stereochemical outcome of the reaction.

For instance, organocatalytic intramolecular Michael additions have been used to synthesize 2,3-disubstituted cycloheptanone derivatives with high enantioselectivity (up to 90% ee). uva.es Such a chiral ketone could then be a precursor to a chiral cycloheptanol, which could be converted to the target ether while preserving the stereochemistry.

Another powerful strategy is the use of cascade reactions, where multiple bonds and stereocenters are formed in a single synthetic operation. A regiospecific and highly stereoselective one-pot catalytic cascade synthesis of complex cycloheptane derivatives has been reported, achieving excellent diastereomeric ratios and enantiomeric excesses. nih.govresearchgate.net These advanced methods provide access to a wide range of structurally diverse and enantioenriched cycloheptane-based molecules. benthamscience.com

| Asymmetric Strategy | Key Precursor | Catalyst Type | Potential Stereochemical Control |

| Organocatalytic Cyclization | Functionalized Enals | Chiral Prolinol Derivatives | High Enantioselectivity (ee) uva.es |

| Asymmetric Cascade Reaction | Acyclic Precursors | Chiral Amine | High Diastereo- and Enantioselectivity nih.govresearchgate.net |

| Desymmetrization | Prochiral Cycloheptane Derivative | Chiral Catalyst | Creation of Chiral Centers from a Symmetric Molecule |

This table summarizes advanced enantioselective strategies applicable to the synthesis of chiral cycloheptane scaffolds.

The seven-membered ring of cycloheptane possesses a moderate degree of ring strain compared to the highly stable six-membered cyclohexane (B81311) ring. libretexts.org This strain arises from a combination of angle strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain). wikipedia.orglibretexts.orgchemistrysteps.com This inherent strain can make the formation of cycloheptane rings more challenging than smaller or larger rings. libretexts.orglibretexts.org

Strategies to overcome the challenges associated with ring strain in cycloheptane synthesis often involve the use of conformationally rigid templates or ring-closing reactions that are thermodynamically favorable. Ring-closing metathesis (RCM) has become a powerful tool for the formation of medium-sized rings, including cycloheptanes. By carefully choosing the substrate and catalyst, the entropic and enthalpic barriers to cyclization can be overcome.

Another approach is to use bicyclic precursors that can be cleaved to reveal the cycloheptane ring. This strategy effectively circumvents the challenges of a direct intramolecular cyclization by forming less strained bicyclic systems first.

The inherent strain in cycloalkanes can be quantified by their heat of combustion per CH₂ group. While cyclohexane is virtually strain-free, cycloheptane has a notable amount of strain. libretexts.org Understanding and mitigating these strain effects are crucial for the efficient synthesis of cycloheptane-containing molecules like this compound.

| Strain Type in Cycloheptane | Origin | Mitigation Strategy in Synthesis |

| Angle Strain | Deviation from ideal sp³ bond angles libretexts.orgchemistrysteps.com | Use of flexible acyclic precursors in ring-closing reactions. |

| Torsional Strain | Eclipsing interactions of C-H bonds chemistrysteps.com | Conformationally controlled cyclization, use of templates. |

| Transannular Strain | Steric interactions across the ring libretexts.org | Stepwise ring construction via bicyclic intermediates. |

This table details the types of ring strain in cycloheptane and synthetic strategies to address them.

Mechanistic Insights into Cycloheptane Ring Formation with Chloroethoxy Groups

The formation of a cycloheptane ring bearing a (2-chloroethoxy) substituent is not a commonly described direct cyclization. More often, the chloroethoxy group would be introduced onto a pre-existing cycloheptane core. However, considering theoretical pathways, the formation of such a structure could be envisioned through intramolecular reactions. For instance, a long-chain precursor with a terminal chloroethoxy group and a reactive functional group at the other end could potentially cyclize to form the seven-membered ring.

Mechanistic studies on analogous cyclic ether formations suggest that such reactions can proceed via radical or ionic intermediates, depending on the reaction conditions. For example, the cyclization of hydroperoxyl-alkyl radicals to form cyclic ethers and hydroxyl radicals is a key process in low-temperature oxidation chemistry. researchgate.net While not a direct synthesis of the cycloheptane ring itself, these studies provide insight into the electronic and steric factors governing ring formation in the presence of ether functionalities. Thermal heterocyclization reactions, such as the Claisen-type rearrangement of aryl propargyl ethers to form benzofuran (B130515) and benzopyran derivatives, also offer mechanistic parallels for intramolecular cyclizations leading to cyclic structures. chim.it

Chemical Transformations and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dominated by the presence of the primary alkyl chloride, which is a good substrate for nucleophilic substitution reactions. The ether linkage is generally stable but can undergo cleavage under harsh conditions.

Substitution Reactions of the Chlorine Atom with Various Nucleophiles

The chlorine atom in this compound is susceptible to nucleophilic substitution, primarily through an S_N2 mechanism. This is due to the primary nature of the carbon bearing the chlorine, which is relatively unhindered. A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of functionalized cycloheptane derivatives.

The reaction with hydroxide (B78521) ions, typically from sodium or potassium hydroxide in an aqueous or mixed ethanol-water solvent, would yield the corresponding alcohol, (2-Hydroxyethoxy)cycloheptane. Current time information in Bangalore, IN. Similarly, reaction with alkoxides would produce new ethers. Amines, acting as nucleophiles, would lead to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts through successive alkylation. ontosight.aiacs.orggoogle.comorganic-chemistry.org

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | NaOH | (2-Hydroxyethoxy)cycloheptane |

| Alkoxide | NaOR' | (2-Alkoxyethoxy)cycloheptane |

| Amine | R'NH₂ | N-((2-Cycloheptyloxy)ethyl)amine |

| Cyanide | NaCN | 3-(Cycloheptyloxy)propanenitrile |

| Azide | NaN₃ | (2-Azidoethoxy)cycloheptane |

This table represents predicted reactions based on general principles of nucleophilic substitution.

Alkylation and Derivatization Strategies of this compound

Alkylation of this compound itself is not a primary reaction pathway. Instead, this compound serves as an alkylating agent, transferring the cycloheptyloxyethyl group to a suitable nucleophile. Derivatization strategies would focus on the transformation of the chloro group. For instance, conversion of the chloride to an iodide via the Finkelstein reaction (using sodium iodide in acetone) would generate a more reactive alkylating agent, (2-Iodoethoxy)cycloheptane, which could then be used in subsequent coupling reactions.

Further derivatization could involve the introduction of other functional groups through substitution, as detailed in the previous section, to create a library of cycloheptane derivatives with varied properties and potential applications. nrel.gov

Cycloadditions and Spiroannulation Reactions Involving this compound Derivatives

Direct participation of the saturated cycloheptane ring or the chloroethoxy group in cycloaddition reactions is unlikely. However, derivatives of this compound could be designed to undergo such reactions. For example, if the chloro group is replaced by a functional group containing a diene or a dienophile, the resulting molecule could participate in Diels-Alder reactions. A [4+2] cycloaddition, for instance, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.

Spiroannulation reactions, which form a new ring that shares a single atom with the existing ring, could also be envisioned with appropriate derivatives. For example, a derivative containing a nucleophilic center and a leaving group at an appropriate distance could undergo intramolecular cyclization to form a spiro compound. While specific examples involving this compound are not documented, the general principles of spiroannulation via intramolecular alkylation or other ring-forming reactions are well-established.

Ring-Closing Reactions to Form Heterocyclic Systems (e.g., Morpholines, Spiro-Morpholinones)

A significant and well-documented reaction pathway for chloroethoxy derivatives is their use in the synthesis of heterocyclic compounds, particularly morpholines and their spirocyclic analogues. The intramolecular cyclization of a precursor containing both a chloroethoxy group and a nucleophilic nitrogen atom is a common strategy for forming the morpholine (B109124) ring.

For instance, a primary amine can be reacted with an appropriate electrophile to introduce a (2-chloroethoxy)ethyl substituent. Subsequent intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing the chlorine, would lead to the formation of a morpholine ring. This reaction is often facilitated by a base to deprotonate the amine and enhance its nucleophilicity.

A notable application is the synthesis of spiro-morpholinones. In this case, a precursor containing a carboxamide and a 2-chloroethoxy group can undergo intramolecular cyclization. The amide nitrogen, upon deprotonation, acts as the nucleophile to displace the chloride, forming the spiro-morpholinone structure.

Table 2: General Scheme for Morpholine Synthesis

| Starting Material | Reagent | Intermediate | Product |

| Amine (R-NH₂) | (2-Chloroethoxy)acetyl chloride | N-Alkyl-2-(2-chloroethoxy)acetamide | N-Alkylmorpholin-3-one |

| Cycloheptanone | 1. Reagents to form an enamine 2. Reaction with (2-chloroethoxy)acetyl chloride 3. Hydrolysis and cyclization | - | Spiro[cycloheptane-1,2'-morpholin]-3'-one derivative |

This table illustrates a generalized synthetic route.

Oxidation and Reduction Reactions of this compound

The oxidation and reduction of this compound would target the two main functional parts of the molecule: the ether linkage and the alkyl chloride.

Oxidation: Ethers are generally resistant to oxidation under mild conditions. However, under more vigorous conditions, oxidation can occur at the carbon atom adjacent to the ether oxygen. For this compound, this could potentially lead to the formation of esters or lactones upon cleavage of the cycloheptane ring or the ethyl chain, though such reactions would likely require harsh oxidants and are not typically selective. The chlorine-bearing carbon is already at a relatively high oxidation state.

Reduction: The primary alkyl chloride is readily reducible to an alkane. Common reducing agents for this transformation include metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. More specific methods for the reduction of alkyl halides include the use of triethylsilane with a suitable catalyst. researchgate.net The product of the reduction of this compound would be ethoxycycloheptane.

Table 3: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Predicted Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄, heat) | Complex mixture of cleavage products |

| Reduction | LiAlH₄ or H₂/Pd | Ethoxycycloheptane |

This table outlines the expected outcomes based on general reactivity patterns.

Catalytic Systems and Reaction Conditions for this compound Synthesis and Derivatization

Role of Chiral Rhodium Complexes in Enantioselective Syntheses

Chiral rhodium complexes have become powerful catalysts for asymmetric C-H functionalization, enabling the synthesis of chiral molecules with high enantioselectivity. thieme-connect.de While direct enantioselective synthesis of this compound using these catalysts is not extensively documented, the principles of rhodium-catalyzed C-H activation and insertion offer a potential pathway. Such a strategy would likely involve the direct functionalization of a C-H bond on the cycloheptane ring with a 2-chloroethoxy group.

Chiral dirhodium catalysts, such as Rh₂(S-PTTL)₄ and Rh₂(S-DOSP)₄, have demonstrated high efficiency in asymmetric C-H insertions. organic-chemistry.orgrsc.org For instance, Hashimoto's Rh₂(S-PTTL)₄ catalyst has achieved high diastereoselectivity (91-95% de) and enantioselectivity (95-98% ee) in the C-H functionalization of silyl (B83357) ethers. organic-chemistry.org The mechanism typically involves the formation of a rhodium-carbenoid intermediate that then undergoes an enantioselective C-H insertion. In the context of synthesizing a chiral derivative of this compound, a rhodium catalyst bearing a chiral cyclopentadienyl (B1206354) (Cp) ligand could be employed to direct the stereochemistry of the ether linkage to the cycloheptane ring. thieme-connect.denih.govacs.org

The selection of the chiral ligand is paramount in these syntheses. Axially chiral biaryl bisphosphine ligands, such as H₈-BINAP, when complexed with cationic rhodium(I), have shown remarkable activity in asymmetric cycloadditions, which can be adapted for constructing complex chiral architectures. tcichemicals.com The application of these catalytic systems could create either a stereocenter at the point of attachment on the cycloheptane ring or, if applicable, control planar chirality.

Table 1: Examples of Chiral Rhodium Catalysts in Asymmetric Synthesis

| Catalyst | Reaction Type | Substrate Type | Enantioselectivity (ee) / Diastereoselectivity (de) | Reference |

|---|---|---|---|---|

| Rh₂(S-PTTL)₄ | C-H Functionalization | Benzyl Silyl Ethers | 95-98% ee, 91-95% de | organic-chemistry.org |

| Rh₂(S-DOSP)₄ | C-H Insertion | Diazoacetate with Chiral Auxiliary | Excellent Diastereoselectivity | rsc.org |

| Cationic Rh(I)/(S)-H₈-BINAP | [2+2+2] Cycloaddition | Ester-linked 1,6-diynes | High ee | tcichemicals.com |

This table presents data for related asymmetric syntheses to illustrate the potential of chiral rhodium catalysts.

Base-Catalyzed Reactions (e.g., K₂CO₃/DMSO Systems)

The most conventional and widely applied method for synthesizing ethers like this compound is the Williamson ether synthesis. byjus.com This reaction involves the Sₙ2 displacement of a halide by an alkoxide ion. masterorganicchemistry.comlibretexts.org The synthesis of this compound would proceed by reacting cycloheptanol with a suitable base to form the cycloheptoxide anion, which then acts as a nucleophile, attacking an electrophile like 1-bromo-2-chloroethane or 1,2-dichloroethane.

The choice of base and solvent is crucial for the reaction's success. A combination of potassium carbonate (K₂CO₃) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent provides an effective system. gaylordchemical.comchimicatechnoacta.ru K₂CO₃ is a moderately weak base, sufficient to deprotonate alcohols, particularly in a polar aprotic solvent like DMSO. chimicatechnoacta.rumychemblog.com DMSO facilitates the Sₙ2 mechanism by solvating the cation (K⁺) while leaving the alkoxide anion relatively free and highly nucleophilic. masterorganicchemistry.comlibretexts.orgnumberanalytics.com

The general reaction scheme is as follows:

Deprotonation: Cycloheptanol reacts with K₂CO₃ to form potassium cycloheptoxide.

Nucleophilic Attack: The cycloheptoxide anion attacks the primary alkyl halide (e.g., 1-bromo-2-chloroethane), displacing the bromide ion to form the ether linkage.

This method is generally efficient for primary alkyl halides. Using a secondary halide like a cycloheptyl halide with 2-chloroethoxide would lead to significant competition from E2 elimination, reducing the ether yield. masterorganicchemistry.comchemistrytalk.orglibretexts.org

Table 2: Conditions for Base-Catalyzed Ether Synthesis

| Base | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMSO | 115 °C | Effective for dehydrohalogenation reactions. | gaylordchemical.com |

| NaH | THF/DMSO | Room Temp. | Strong base, commonly used to generate alkoxides. | masterorganicchemistry.com |

| K₂CO₃ | DMF | Not specified | Used in the synthesis of a related diol. | core.ac.uk |

Photoorganocatalytic Protocols in Related Ether Synthesis

Photoorganocatalysis has emerged as a green and powerful tool in organic synthesis, utilizing small organic molecules and visible light to drive chemical transformations. researchgate.net These methods can be applied to the formation of C-O bonds for ether synthesis, offering an alternative to traditional metal-catalyzed or base-mediated reactions. researchgate.netchim.it

The synthesis of ethers via photoorganocatalysis can proceed through several mechanisms. One common approach involves the photocatalyst absorbing light to reach an excited state. This excited catalyst can then interact with the substrates, often initiating a radical-based pathway. unipv.it For instance, a photocatalyst like thioxanthone or a pyrylium (B1242799) salt can facilitate the generation of a radical from an alcohol, which can then add to an alkene or participate in a substitution reaction. researchgate.netacs.orgresearchgate.net

A potential photoorganocatalytic route to a cycloheptyl ether could involve:

Radical Generation: A photocatalyst abstracts a hydrogen atom from cycloheptanol to form a cycloheptyloxy radical.

Coupling: This radical could then couple with a suitable radical acceptor containing the 2-chloroethoxy moiety.

Alternatively, protocols involving the sunlight-induced addition of ethers to olefins using a radical initiator like di-tert-butyl peroxide (DTBP) have been developed, suggesting pathways for derivatizing the ether product itself. researchgate.net While a specific protocol for this compound is not established, the general principles of photoorganocatalysis for C-O bond formation provide a framework for developing such a synthesis. researchgate.netchim.it

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is essential to maximize the yield and purity of this compound, primarily when using methods like the Williamson ether synthesis. numberanalytics.com Key factors include the nature of the reactants, solvent, temperature, and reaction time.

Reactant Structure: The Williamson synthesis is most effective with primary alkyl halides due to the Sₙ2 mechanism. byjus.commasterorganicchemistry.com To synthesize this compound, the preferred pathway is the reaction of the cycloheptoxide ion (derived from cycloheptanol, a secondary alcohol) with a primary halide such as 1-bromo-2-chloroethane. The alternative, reacting a cycloheptyl halide (a secondary halide) with sodium 2-chloroethoxide, would result in a significant amount of cycloheptene (B1346976) as a byproduct via E2 elimination. masterorganicchemistry.comchemistrytalk.orglibretexts.org

Solvent Choice: Polar aprotic solvents like DMSO, DMF, or THF are preferred. masterorganicchemistry.comnumberanalytics.com These solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion but not the nucleophile itself, thereby increasing the rate of the Sₙ2 reaction and improving the yield. masterorganicchemistry.comnumberanalytics.com

Temperature and Concentration: Reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also favor the competing elimination reaction, especially with secondary substrates. numberanalytics.com A balance must be struck to achieve a reasonable reaction time without sacrificing yield. The concentration of reactants can also influence the outcome, with higher concentrations generally favoring the bimolecular Sₙ2 pathway.

Catalyst Loading (for catalytic methods): In catalytic syntheses, such as those involving rhodium complexes, optimizing the catalyst loading is crucial for both cost-effectiveness and efficiency. For instance, studies on related syntheses have shown that catalyst loading can be significantly reduced while maintaining high yields through careful control of reaction conditions. acs.org

Table 3: Factors for Optimization in Williamson Ether Synthesis

| Parameter | Optimal Choice/Condition | Rationale | Reference |

|---|---|---|---|

| Alkyl Halide | Primary (e.g., 1-bromo-2-chloroethane) | Minimizes E2 elimination side reaction. | byjus.commasterorganicchemistry.comlibretexts.org |

| Alkoxide | Can be primary, secondary, or tertiary. | The alkoxide is the nucleophile, its steric bulk is less critical than the electrophile's. | masterorganicchemistry.com |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Enhances nucleophilicity of the alkoxide. | masterorganicchemistry.comlibretexts.orgnumberanalytics.com |

| Temperature | Moderate | Balances reaction rate against the competing elimination pathway. | numberanalytics.com |

| Base | Strong enough to deprotonate alcohol (e.g., NaH, K₂CO₃) | Generates the required alkoxide nucleophile. | masterorganicchemistry.commychemblog.com |

Mechanistic Investigations of 2 Chloroethoxy Cycloheptane Reactions

Elucidation of Reaction Mechanisms in Functionalization Processes

The functionalization of (2-Chloroethoxy)cycloheptane can proceed through various reaction mechanisms, largely dictated by the reagents and conditions employed. Given the structure of the molecule, featuring a cycloheptane (B1346806) ring, an ether linkage, and a chloro substituent, several reactive pathways are plausible.

Functionalization can be broadly categorized into several types of reactions including substitution, elimination, and C-H functionalization. solubilityofthings.com Nucleophilic substitution reactions, for instance, would involve the displacement of the chlorine atom by a nucleophile. solubilityofthings.com The mechanism for such a reaction could be either S(_N)1 or S(_N)2, depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

C-H functionalization represents a powerful strategy for modifying the cycloheptane ring directly. pitt.edu These reactions often proceed via radical or organometallic intermediates. pitt.eduresearchgate.net For instance, a copper-catalyzed C-H functionalization might involve a catalytic cycle with Cu(I)/Cu(II) species or a radical chain propagation process. researchgate.net The specific pathway is highly dependent on the substrate and the reaction conditions. pitt.edu

The elucidation of these mechanisms often involves a combination of experimental and theoretical methods. Kinetic studies can help determine the rate-determining step, while spectroscopic analysis can identify key intermediates. Computational chemistry provides invaluable insights into the energetics of different pathways and the structures of transition states. scielo.brpnnl.gov

The following table summarizes potential functionalization reactions and their likely mechanistic pathways:

| Reaction Type | Reagents/Conditions | Plausible Mechanism | Key Intermediates |

| Nucleophilic Substitution | Strong Nucleophile (e.g., CN⁻) | S(_N)2 | Pentacoordinate transition state |

| Nucleophilic Substitution | Weak Nucleophile, Polar Protic Solvent | S(_N)1 | Carbocation |

| Elimination | Strong, bulky base (e.g., t-BuOK) | E2 | Anti-periplanar transition state |

| C-H Functionalization | Metal catalyst (e.g., Cu, Pd), Oxidant | Organometallic cycle, Radical chain | Organometallic complexes, Radical species |

Computational Chemistry for Mechanistic Insights and Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. openaccessjournals.com For a molecule like this compound, computational methods can provide detailed information about its structure, reactivity, and the mechanisms of its reactions. journalirjpac.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to explore reaction mechanisms. pitt.edunih.gov These methods can be used to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. jocpr.comrsc.org By mapping the potential energy surface, researchers can identify the most likely reaction mechanism and predict the reaction's kinetics and thermodynamics. jocpr.comfiveable.me

For example, in a nucleophilic substitution reaction of this compound, DFT calculations could be used to compare the energy barriers for the S(_N)1 and S(_N)2 pathways. This would involve locating the transition state structures for each pathway and calculating their relative energies. scielo.br Similarly, for a C-H functionalization reaction, calculations can help to elucidate the complex catalytic cycles involved. pitt.edu The artificial force induced reaction (AFIR) method is one technique that can be used to systematically explore reaction pathways. nih.gov

For reactions occurring in a complex environment, such as in a solvent or within an enzyme, hybrid QM/MM simulations are a powerful tool. mpg.denih.gov In this approach, the reactive part of the system (e.g., the this compound molecule and the attacking reagent) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics force field. mpg.de

This method allows for the study of large, complex systems that would be computationally intractable to treat fully with quantum mechanics. mpg.de QM/MM simulations can provide insights into how the solvent or enzyme environment influences the reaction mechanism, for example, by stabilizing certain intermediates or transition states. chemrxiv.org The interactions between the QM and MM regions can be handled at different levels of theory, and care must be taken when chemical bonds are present at the boundary between the two regions. mpg.de

Electronic effects play a crucial role in determining the reactivity and conformation of molecules. numberanalytics.com In this compound, the presence of the electronegative oxygen and chlorine atoms can lead to interesting stereoelectronic effects. One such effect is the anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation over the sterically less hindered equatorial position. wikipedia.orgucla.edu

While the classic anomeric effect is typically discussed in the context of six-membered rings like tetrahydropyran, analogous stereoelectronic interactions can occur in larger rings like cycloheptane. wikipedia.org The anomeric effect arises from the interaction between the lone pair of electrons on one heteroatom (the oxygen in the ethoxy group) and the antibonding orbital (σ) of the bond to the other heteroatom (the C-Cl bond). researchgate.netimperial.ac.uk This n → σ interaction is stabilizing and is maximized when the lone pair and the antibonding orbital are anti-periplanar, which can favor a specific conformation of the (2-chloroethoxy) side chain relative to the cycloheptane ring. researchgate.net

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these orbital interactions and assess their impact on the molecule's conformation and reactivity. researchgate.netnih.gov The strength of the anomeric effect can influence the equilibrium between different conformers and can also affect the rates of reactions by stabilizing or destabilizing transition states. researchgate.net

The following table outlines the key computational methods and their applications to the study of this compound:

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Reaction pathway analysis | Energies of reactants, products, intermediates, and transition states; reaction kinetics and thermodynamics. jocpr.comrsc.org |

| Hybrid QM/MM | Reactions in solution or enzymes | Influence of the environment on the reaction mechanism; stabilization of intermediates and transition states. mpg.denih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of electronic effects | Quantification of orbital interactions like the anomeric effect; understanding conformational preferences and reactivity. researchgate.netnih.gov |

Spectroscopic and Kinetic Studies for Mechanistic Validation

Experimental studies are essential for validating the mechanistic proposals derived from computational work. Spectroscopic techniques and kinetic analyses provide direct evidence for the existence of intermediates and the rates of various reaction steps. scielo.br

For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize the products and any stable intermediates. In some cases, specialized NMR techniques can be used to study the kinetics of a reaction in real-time.

Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, temperature, and other variables, are crucial for determining the reaction order and the activation parameters (enthalpy and entropy of activation). researchgate.netresearchgate.net This information can be used to support or refute a proposed mechanism. For example, a reaction that is first order in both the substrate and the nucleophile would be consistent with an S(_N)2 mechanism.

Stereochemical Control and Diastereoselectivity in Syntheses

The synthesis of substituted cycloheptane derivatives often presents challenges in controlling stereochemistry. organic-chemistry.org The flexible nature of the seven-membered ring can lead to the formation of multiple diastereomers. nih.gov Achieving high diastereoselectivity is a key goal in organic synthesis, as different diastereomers can have different biological activities. numberanalytics.comnumberanalytics.com

The stereochemical outcome of a reaction involving this compound will be influenced by several factors, including the reaction mechanism, the structure of the reactants, and the reaction conditions. numberanalytics.com For example, in a nucleophilic addition to a carbonyl group on the cycloheptane ring, the diastereoselectivity can often be predicted using models like the Felkin-Anh model, which considers steric and electronic effects in the transition state. numberanalytics.com

Strategies to control diastereoselectivity include the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions. numberanalytics.comethz.ch A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comstackexchange.com After the reaction, the auxiliary is removed. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over another. numberanalytics.com

In the context of this compound, if a chiral center is introduced into the cycloheptane ring, subsequent reactions at other positions may be influenced by the existing stereocenter, leading to diastereoselective outcomes. nih.gov The conformational preferences of the ring and the (2-chloroethoxy) side chain, influenced by factors like the anomeric effect, can also play a significant role in determining the facial selectivity of an attack on the ring. wikipedia.orgnih.gov

Biological Activities and Pharmacological Relevance of 2 Chloroethoxy Cycloheptane Derivatives

Exploration of Pharmacophore Development with Cycloheptane (B1346806) Moieties

A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity, including its three-dimensional shape and electrostatic properties. researchgate.net The development of pharmacophore models is a crucial step in rational drug design, guiding the identification and optimization of new lead compounds. researchgate.netnih.gov The cycloheptane ring is considered a "privileged" structural motif in drug design due to the ability of its various derivatives to bind to multiple biological targets with high affinity. nih.gov

The structural variability and conformational flexibility of the seven-membered ring are key to its utility in pharmacophore development. nih.govresearchgate.net Determining the preferred conformation of a small molecule when it binds to a biological receptor is a critical aspect of structure-based drug design. researchgate.net The cycloheptane scaffold allows for the spatial arrangement of functional groups in a way that can maximize interactions with a target protein's binding site. For instance, cyclohepta[b]indoles, which feature a seven-membered ring fused to an indole, exhibit a wide spectrum of biological activities, including anti-HIV and antituberculosis properties, underscoring the versatility of this structural framework in creating diverse pharmacophores. nih.gov The development of ligand-based pharmacophore models, derived from the structures of known active compounds, remains a vital approach, especially when the three-dimensional structure of the biological target is not available. mdpi.com

Biological Mechanisms of Action of (2-Chloroethoxy)cycloheptane Derivatives

The biological effects of cycloheptane derivatives are dictated by their specific interactions with molecular targets and their influence on biochemical pathways.

Interactions with Molecular Targets and Reactive Functional Groups

Recent research has focused on synthesizing complex cycloheptane derivatives to target specific proteins involved in disease progression. A notable example involves new tricyclic and tetracyclic benzo nih.govresearchgate.netcycloheptane derivatives, which have been designed to interact with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Docking studies have shown that these derivatives can fit into the active site of the CDK2 enzyme in a favorable orientation, indicating a direct interaction with this molecular target. nih.gov The specific functional groups attached to the cycloheptane core are crucial for these interactions, forming hydrogen bonds and other non-covalent bonds with amino acid residues in the target's binding pocket.

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. In the context of cycloheptane derivatives, significant research has been conducted on their potential as enzyme inhibitors, particularly in the field of oncology.

Specifically, certain benzo nih.govresearchgate.netcycloheptane derivatives have demonstrated potent inhibitory activity against CDK2. nih.gov In one study, two compounds, a pyrimidine-2-thione derivative and a related tetracyclic compound, showed strong anti-CDK2 action with half-maximal inhibitory concentration (IC₅₀) values of 0.112 µM and 0.18 µM, respectively. nih.gov This level of inhibition was comparable to that of roscovitine, a known CDK2 inhibitor. nih.gov The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and inducing apoptosis (programmed cell death), which is a key mechanism for their anticancer effects. nih.gov

Table 1: CDK2 Inhibition by Benzo nih.govresearchgate.netcycloheptane Derivatives

| Compound | Description | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 5 | 4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo nih.govresearchgate.netcyclohepta[1,2-d]pyrimidine-2-thione | 0.112 | Roscovitine | 0.127 |

| Compound 8 | Tetracyclic benzo nih.govresearchgate.netcycloheptane derivative | 0.18 | Roscovitine | 0.127 |

Therapeutic Potential of this compound Derivatives

The unique structural and biological properties of cycloheptane derivatives have positioned them as promising candidates for various therapeutic applications.

Antitumor and Anticancer Properties

The development of novel anticancer agents is a major focus of medicinal chemistry. Cycloheptane derivatives have emerged as a promising class of compounds with significant antitumor potential. nih.gov Tricyclic and tetracyclic benzo nih.govresearchgate.netcycloheptane derivatives linked to a morpholine (B109124) moiety have been synthesized and evaluated for their efficacy against breast cancer cell lines. nih.gov

Two specific derivatives demonstrated potent activity against both MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values ranging from 5.73 to 9.11 µM, comparable to the standard chemotherapy drug doxorubicin. nih.gov Mechanistic studies revealed that these compounds induce tumor cell death by triggering apoptosis and causing cell cycle arrest in the S phase. nih.gov This dual action of inhibiting cell proliferation and actively killing cancer cells highlights their therapeutic potential.

Table 2: Anticancer Activity of Benzo nih.govresearchgate.netcycloheptane Derivatives against Breast Cancer Cell Lines

| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| Compound 5 | 5.73 | 7.01 | Doxorubicin |

| Compound 8 | 9.11 | 8.63 | Doxorubicin |

Antiparasitic Activities

Parasitic diseases continue to pose a significant global health challenge, necessitating the search for new and effective antiparasitic agents. While the therapeutic potential of various heterocyclic compounds is being explored for this purpose, specific studies detailing the antiparasitic activities of this compound or its closely related derivatives are not extensively documented in the reviewed scientific literature. Research into novel trifluoromethanesulfonanilide derivatives has shown in vitro parasiticidal activity against ectoparasites and endoparasites, but this class of compounds is structurally distinct from cycloheptane derivatives. nih.gov Further investigation is required to determine if the cycloheptane scaffold can be effectively utilized in the development of antiparasitic drugs.

Antioxidant Activity Investigations

Investigations into the antioxidant activity of a novel compound would typically involve a series of in vitro and in vivo assays. Scientists would assess the molecule's ability to scavenge free radicals, such as those generated by DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and measure its capacity to reduce oxidized metal ions, as in the FRAP (Ferric Reducing Antioxidant Power) assay du.ac.irresearchgate.netresearchgate.net. Further studies might explore its effects on cellular antioxidant enzymes and its ability to protect cells from oxidative damage nih.gov. For cycloalkane derivatives, research has shown that the presence and position of functional groups like hydroxyls can significantly influence antioxidant potential nih.gov. However, no such investigations have been published for this compound.

Case Studies in Drug Discovery and Development

In drug discovery, a compound like this compound would typically start as a "hit" from a high-throughput screen or as part of a library of synthesized molecules. If it showed promising activity against a specific biological target, it would become a "lead" compound. The subsequent development process would involve extensive preclinical studies, including medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties huborganoids.nlresearchgate.netnih.gov. Case studies in drug discovery often detail this journey, from initial identification to potential clinical trials, highlighting the challenges and breakthroughs in developing a new therapeutic agent drughunter.commdpi.com. No such case studies involving this compound are documented in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. For a molecule like this compound, an SAR campaign would involve synthesizing a series of analogs to understand how specific structural modifications affect its biological activity nih.gov. Researchers would systematically alter parts of the molecule, for example, by changing the size of the cycloheptane ring, modifying the chloroethoxy side chain (e.g., replacing chlorine with other halogens or functional groups), or altering its point of attachment mdpi.commdpi.com. The goal is to identify the key structural features (the pharmacophore) responsible for the desired biological effect and to optimize the compound's properties researchgate.net. There are no published SAR studies for analogs of this compound.

Advanced Analytical Methodologies for 2 Chloroethoxy Cycloheptane Research

Advanced Data Analysis in Chemical Research

The large and complex datasets generated by modern analytical instruments often require sophisticated data analysis techniques to extract meaningful information. Multivariate analysis and chemometrics are powerful tools for this purpose.

In the context of researching (2-Chloroethoxy)cycloheptane, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used for structural elucidation and to monitor chemical reactions. These techniques produce complex spectra, especially when analyzing reaction mixtures containing multiple components.

Multivariate analysis methods, such as Principal Component Analysis (PCA), can be employed to analyze these complex datasets. mathworks.com PCA is a statistical procedure that reduces the dimensionality of a dataset while retaining most of the variation. sigmaaldrich.com For example, during the synthesis of this compound, a series of spectra could be collected over time. PCA could be used to analyze these spectra to identify patterns corresponding to the consumption of reactants, the formation of intermediates, and the appearance of the final product. This allows for real-time reaction monitoring and a deeper understanding of the reaction kinetics. news-medical.net

Table 3: Application of PCA in Monitoring the Synthesis of this compound

| Application | Data Source | Information Gained |

|---|---|---|

| Reaction Monitoring | Time-resolved IR or NMR spectra | Identification of reaction stages, detection of intermediates, and determination of reaction endpoint. news-medical.net |

| Quality Control | Spectra of different batches | Detection of batch-to-batch variability and identification of outlier batches. mathworks.com |

| Impurity Profiling | Spectroscopic data of the final product | Identification of spectral regions associated with impurities. |

Chemometrics applies mathematical and statistical methods to optimize chemical processes and analytical methods. mdpi.com In the development of an HPLC method for this compound, chemometrics can be used to efficiently find the optimal separation conditions.

Instead of the traditional one-factor-at-a-time approach, Design of Experiments (DoE) allows for the simultaneous investigation of the effects of multiple variables on the chromatographic separation. researchgate.net For instance, a central composite design could be used to study the effects of factors like gradient time, column temperature, and mobile phase pH on responses such as resolution between peaks and analysis time. The results can then be used to build a mathematical model that predicts the chromatographic performance, allowing for the identification of the optimal conditions with a minimal number of experiments. researchgate.netacs.org This approach not only saves time and resources but also provides a better understanding of the analytical method's robustness.

Table 4: Hypothetical Experimental Design for HPLC Method Optimization for this compound

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| A: Gradient Time (min) | 10 | 15 | 20 |

| B: Column Temperature (°C) | 25 | 30 | 35 |

| C: Mobile Phase Additive Conc. (mM) | 0 | 5 | 10 |

| Response(s) to be Monitored | Resolution, Peak Tailing, Analysis Time | | |

By applying these advanced analytical and data analysis methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, facilitating its use in further research and development.

Future Directions and Emerging Research Avenues for 2 Chloroethoxy Cycloheptane

Development of Novel Synthetic Pathways

The synthesis of (2-Chloroethoxy)cycloheptane, while not extensively documented, can be envisioned through established and emerging etherification strategies. Future research could focus on optimizing and diversifying these synthetic routes.

A primary target for investigation would be the refinement of the Williamson ether synthesis. This would involve the reaction of a cycloheptanolate salt with a suitable 2-chloroethylating agent. Research could explore various base and solvent systems to improve yields and minimize side reactions. The use of phase-transfer catalysis in this context presents a compelling avenue for creating a more efficient and scalable process.

Exploration of New Biological Targets and Therapeutic Applications

The structural components of this compound, namely the cycloheptane (B1346806) ring and the chloroalkoxy group, are found in various biologically active molecules. This suggests that this compound and its derivatives could be valuable scaffolds in drug discovery.

The cycloheptane moiety is present in a number of compounds with reported therapeutic properties, including some with antidepressant and antimicrobial activities. Future research could involve the synthesis of a library of this compound analogs, where the cycloheptane ring is further functionalized, to screen for a range of biological activities. The chloroethoxy group provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR).

Initial in vitro screening assays could investigate the cytotoxicity of this compound against various cancer cell lines, as well as its potential as an antimicrobial agent against a panel of bacteria and fungi. The flexible nature of the seven-membered ring may allow for unique binding interactions with biological targets that are not accessible to more rigid six-membered ring systems.

Application in Materials Science and Polymer Chemistry

The presence of a reactive chlorine atom in this compound makes it an intriguing candidate for applications in materials science and polymer chemistry. This functional group can serve as a site for polymerization or for grafting onto existing polymer backbones.

Future research could explore the use of this compound as a monomer in the synthesis of novel polymers. For instance, the chlorine atom could be displaced in a polycondensation reaction to create polyethers with pendant cycloheptyl groups. The incorporation of the cycloheptane ring into a polymer chain could impart unique physical properties, such as altered glass transition temperatures, solubility, and mechanical strength.

Additionally, this compound could be used to modify the surfaces of materials. By grafting this compound onto a substrate, the cycloheptyl group could be used to tune surface properties such as hydrophobicity and lubricity. The chloroethoxy moiety could also serve as an initiator for surface-initiated polymerization, leading to the growth of polymer brushes with tailored functionalities.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on the synthesis of this compound should prioritize the development of environmentally benign methodologies. nih.gov

This includes the exploration of greener solvent alternatives to traditional volatile organic compounds. The use of ionic liquids or even water as a reaction medium, particularly in conjunction with phase-transfer catalysis for the Williamson ether synthesis, could significantly reduce the environmental impact of the synthesis. nih.gov Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another important avenue for green synthesis. google.com

Furthermore, the development of catalytic systems that are highly efficient and recyclable is a key aspect of green chemistry. This could involve the use of solid-supported catalysts or catalysts that can be easily separated from the reaction mixture and reused. Minimizing energy consumption through the use of microwave-assisted synthesis or other energy-efficient heating methods should also be a focus of future synthetic development. nih.gov

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

A synergistic approach that combines computational modeling with experimental work can provide a deeper understanding of the properties and reactivity of this compound.

Computational chemistry, particularly density functional theory (DFT), can be employed to investigate the conformational landscape of the cycloheptane ring in this molecule. Understanding the preferred conformations is crucial as it can influence both the reactivity of the compound and its potential interactions with biological targets. Computational models can also predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of the molecule and its reaction products.

These in silico predictions can then be validated and refined through experimental studies. For example, variable-temperature NMR spectroscopy could be used to study the conformational dynamics of the cycloheptane ring, and the results could be compared with the computational predictions. This integrated approach can accelerate the research and development process by allowing for a more rational design of experiments and a more thorough interpretation of the results.

Q & A

Q. What are the recommended methods for synthesizing (2-chloroethoxy)cycloheptane in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, cycloheptanol can react with 2-chloroethylating agents (e.g., 2-chloroethyl tosylate) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like THF or DMF. Reaction progress should be monitored via TLC, and purification achieved via column chromatography. For structural validation, use IR (to confirm C-O-C and C-Cl bonds) and ¹H/¹³C NMR (to verify cycloheptane and ethoxy group integration) .

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Storage : Store in sealed, grounded containers in a cool, ventilated area away from oxidizers (e.g., peroxides, chlorates) .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid sparks/open flames due to flammability (flash point ~5°C for cycloheptane analogs) .

- Spills : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Never use water jets, as this may spread the compound .

Q. How can researchers characterize the physical properties of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can conformational analysis of the cycloheptane ring in this compound be performed?

- Methodological Answer : Use ring puckering coordinates (amplitude and phase angles) to quantify non-planarity. Computational tools like DFT (B3LYP/6-31G*) or X-ray crystallography can map puckering modes. Compare results to Cremer-Pople parameters for seven-membered rings to identify chair, boat, or twist-boat conformers .

Q. What advanced analytical techniques resolve contradictions in reaction yield data for this compound synthesis?

- Methodological Answer :

Q. How does the chloroethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl atom activates the ethoxy group for SN2 reactions. Investigate via:

- Competitive kinetics : Compare reaction rates with varying nucleophiles (e.g., iodide vs. bromide).

- Computational modeling : Calculate LUMO energies (Gaussian 09) to predict sites of electrophilic attack .

Q. What strategies mitigate environmental toxicity risks during disposal of this compound?

- Methodological Answer :

- Biodegradation assays : Test microbial degradation (e.g., OECD 301F) in simulated wastewater.

- Advanced oxidation : Use UV/H₂O₂ or Fenton’s reagent to break C-Cl bonds.

- Ecotoxicology : Conduct Daphnia magna LC₅₀ tests to assess aquatic toxicity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Reference standards : Synthesize and compare with a known pure sample.

- Deuterated solvents : Ensure solvent peaks do not overlap (e.g., use CDCl₃ instead of DMSO-d₆).

- Collaborative validation : Share raw data with independent labs for reproducibility checks .

Application-Oriented Questions

Q. What are potential applications of this compound in medicinal chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.